molecular formula C7H12N4 B6326837 N2-(2-aminoethyl)pyridine-2,3-diamine CAS No. 1247630-86-9

N2-(2-aminoethyl)pyridine-2,3-diamine

Cat. No.: B6326837
CAS No.: 1247630-86-9
M. Wt: 152.20 g/mol
InChI Key: PVJTYRGKUSSNGI-UHFFFAOYSA-N
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Description

N2-(2-aminoethyl)pyridine-2,3-diamine is an organic compound with the molecular formula C7H12N4. It is a derivative of pyridine, featuring an aminoethyl group attached to the nitrogen atom at the second position and two additional amino groups at the second and third positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 2-bromoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .

Scientific Research Applications

N2-(2-aminoethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-aminoethyl)pyridine-2,3-diamine is unique due to the presence of both the aminoethyl group and the two amino groups on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-N-(2-aminoethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-3-5-11-7-6(9)2-1-4-10-7/h1-2,4H,3,5,8-9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJTYRGKUSSNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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